D-Glucose-13C-2 is a stable isotope-labeled form of D-glucose, where the carbon atom at position 2 has been replaced with the carbon-13 isotope. D-Glucose, commonly known as blood sugar, is a simple sugar and an essential carbohydrate in biology. It plays a critical role in energy metabolism and serves as a primary energy source for cells. The molecular formula for D-Glucose is C₆H₁₂O₆, and its structure consists of a six-carbon chain with hydroxyl groups attached to each carbon except for one, which is part of an aldehyde group.
The incorporation of carbon-13 into the glucose molecule allows researchers to trace metabolic pathways and study various biochemical processes using nuclear magnetic resonance spectroscopy and mass spectrometry. This isotopic labeling provides valuable insights into metabolic flux and the dynamics of carbohydrate metabolism.
The presence of the carbon-13 isotope allows for the specific tracking of these reactions in metabolic studies.
D-Glucose is crucial for cellular metabolism and energy production. It serves as a substrate for various metabolic pathways that generate ATP, the energy currency of cells. In addition to its role in energy metabolism, D-Glucose influences signaling pathways that regulate insulin secretion from pancreatic beta cells, thereby playing a vital role in maintaining blood glucose levels.
Research utilizing D-Glucose-13C-2 has shown its effectiveness in studying metabolic disorders such as diabetes mellitus. By tracing the metabolic fate of glucose in vivo, scientists can gain insights into altered glucose utilization in pathological conditions.
The synthesis of D-Glucose-13C-2 typically involves several methods:
For example, one method involves converting unlabeled glucose into derivatives that can be selectively reacted to incorporate carbon-13 at specific positions .
D-Glucose-13C-2 is widely used in various fields:
Studies involving D-Glucose-13C-2 often focus on its interactions with enzymes involved in carbohydrate metabolism. For instance:
These studies contribute significantly to our understanding of metabolic regulation and disease mechanisms.
D-Glucose-13C-2 shares similarities with other isotopically labeled forms of glucose, each differing by the position of the carbon isotope:
| Compound Name | Isotope Position | Unique Features |
|---|---|---|
| D-Glucose | None | Natural form; primary energy source |
| D-Glucose-1,2-13C2 | 1 & 2 | Useful for studying early glycolytic intermediates |
| D-Glucose-4-13C | 4 | Focuses on downstream metabolic pathways |
| D-Fructose | N/A | Structural isomer; involved in glycolysis |
| D-Galactose | N/A | Epimer at C4; important for lactose metabolism |
D-Glucose-13C-2's uniqueness lies in its specific labeling at position 2, making it particularly useful for tracing pathways involving this carbon during metabolism while providing distinct NMR signals compared to other isotopically labeled glucoses .
This detailed exploration underscores the significance of D-Glucose-13C-2 in biochemical research and its applications across various scientific domains.
The chemical synthesis of D-Glucose-13C-2 requires precise methodological approaches to achieve position-specific carbon-13 incorporation at the C-2 position while maintaining the stereochemical integrity of the glucose molecule. The synthetic strategies employed for this compound represent a convergence of carbohydrate chemistry and isotope labeling techniques [3].
The most straightforward chemical synthesis route involves the conversion of readily available isotopically labeled precursors into D-Glucose-13C-2. One established method utilizes D-mannose-1,2-13C2 as a starting material, which undergoes a six-step chemical transformation [3]. This approach begins with the conversion of D-mannose-1,2-13C2 to methyl D-mannopyranosides, followed by oxidation using platinum-carbon and oxygen to yield methyl D-mannopyranuronides [3].
The synthetic pathway proceeds through several critical intermediates. After purification by anion-exchange chromatography, the mannopyranuronides are hydrolyzed to produce D-mannuronic acid-1,2-13C2 [3]. This intermediate is then converted to D-mannonic acid-5,6-13C2 using sodium borohydride reduction [3]. The Ruff degradation of this mannonic acid derivative yields D-arabinose-4,5-13C2, which serves as the penultimate precursor [3].
The final conversion to D-Glucose-13C-2 is achieved through cyanohydrin reduction of the arabinose derivative [3]. This method demonstrates the feasibility of multi-step chemical synthesis while maintaining isotopic integrity at the desired position. The overall yield and isotopic purity of this approach make it suitable for research applications requiring moderate quantities of the labeled compound [3].
Position-specific labeling at the C-2 carbon of glucose presents unique stereochemical challenges due to the anomeric equilibrium and ring-chain tautomerism inherent in glucose chemistry [26]. The anomeric carbon (C-1) in pyranose forms creates two diastereomers designated as alpha and beta anomers, with the beta anomer being thermodynamically favored in aqueous solution [30].
The stereochemical outcome of C-2 labeling reactions is influenced by the conformational preferences of the glucose pyranose ring [30]. The chair conformation adopted by glucose allows for equatorial positioning of most hydroxyl substituents, contributing to the stability of the beta anomer [30]. This conformational preference must be considered when designing synthetic routes to ensure optimal isotopic incorporation efficiency [30].
Chemical synthesis strategies often employ protecting group methodologies to control regioselectivity during the labeling process [21]. The use of acetone-based protecting groups creates cyclic acetals that can selectively protect specific hydroxyl groups while leaving the C-2 position available for isotopic substitution [21]. These methodologies require careful optimization of reaction conditions to achieve high yields and isotopic purity [21].
The characterization of chemically synthesized D-Glucose-13C-2 requires sophisticated analytical techniques to confirm both structural integrity and isotopic enrichment [50]. Carbon-13 nuclear magnetic resonance spectroscopy provides the most direct method for assessing the position and extent of isotopic labeling [50]. The application of two-dimensional Incredible Natural Abundance Double Quantum Transfer Experiment techniques allows for complete structural elucidation of the carbon skeleton [50].
Mass spectrometric analysis serves as a complementary technique for confirming isotopic incorporation [44]. High-resolution mass spectrometry can detect the characteristic mass shift of +1 dalton associated with carbon-13 substitution [1]. The isotopic purity can be quantitatively determined by analyzing the relative abundances of molecular ion peaks in the mass spectrum [44].
Nuclear magnetic resonance methods provide detailed information about the stereochemical configuration and conformational behavior of the synthesized compound [51]. The coupling patterns observed in proton nuclear magnetic resonance spectra can confirm the retention of the glucose stereochemistry throughout the synthetic process [51]. Integration of specific signals allows for quantitative determination of isotopic enrichment levels [51].
Biosynthetic production of D-Glucose-13C-2 offers an alternative to chemical synthesis that can provide higher selectivity and potentially more sustainable production methods. These approaches leverage enzymatic systems and metabolic pathways to achieve position-specific isotopic labeling [10] [11].
Enzymatic synthesis approaches utilize specific enzymes from glucose metabolism pathways to achieve selective carbon-13 incorporation at the C-2 position [10]. The pentose phosphate pathway enzymes have been successfully employed for converting isotopically labeled glucose precursors into various position-specific labeled glucose derivatives [13].
A particularly effective enzymatic approach involves the use of coupled enzyme systems that incorporate multiple biosynthetic pathways [10]. These systems typically include hexokinase for glucose phosphorylation, glucose-6-phosphate dehydrogenase for oxidation, and 6-phosphogluconate dehydrogenase for further transformation [10]. The coordinated action of these enzymes allows for the systematic incorporation of carbon-13 labels from simple precursors [10].
The enzymatic conversion of labeled pyruvate precursors represents another viable biosynthetic route [33]. Studies have demonstrated that carbon-2 labeled pyruvate can be converted to glucose through gluconeogenesis pathways, with the isotopic label being incorporated at specific positions including C-2 [33]. This approach exploits the natural metabolic machinery of cells to achieve the desired labeling pattern [33].
Enzyme-catalyzed hydrogen exchange reactions provide an additional mechanism for achieving position-specific labeling [21]. These reactions allow for the selective replacement of specific carbon atoms with isotopically labeled equivalents while maintaining the overall molecular structure [21]. The stereoselectivity of these enzymatic processes ensures high fidelity in the final product configuration [21].
Microbial fermentation systems offer scalable platforms for producing D-Glucose-13C-2 through metabolic engineering approaches [40]. Various microorganisms have been employed as production hosts, including Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris [40]. These systems allow for the controlled incorporation of isotopic labels through carefully designed feeding strategies [40].
The use of isotopically enriched growth media enables the systematic labeling of glucose derivatives through normal cellular metabolism [40]. When microorganisms are cultured on media containing carbon-13 labeled substrates, the isotopic label becomes incorporated into various metabolic intermediates, including glucose and its derivatives [40]. The efficiency of this incorporation depends on the specific metabolic pathways utilized by the chosen microorganism [40].
Metabolic flux analysis has been employed to optimize the distribution of isotopic labels in microbial production systems [43]. This approach involves the systematic measurement of carbon flows through different metabolic pathways to predict and control the labeling patterns in target compounds [43]. The use of carbon-13 labeled substrates in parallel labeling experiments provides comprehensive information about metabolic network operation [43].
Bacterial cellulose production systems have been adapted for generating isotopically labeled carbohydrate materials [15]. These systems utilize carbon-13 labeled glucose as a substrate for bacterial cellulose synthesis, followed by enzymatic degradation to obtain oligosaccharides with defined labeling patterns [15]. The approach demonstrates the feasibility of using biological systems for large-scale isotope incorporation [15].
Advanced metabolic engineering techniques enable the optimization of biosynthetic pathways for enhanced isotopic incorporation efficiency [11]. These strategies involve the systematic modification of cellular metabolism to direct carbon flow toward the production of specifically labeled compounds [11]. The approach requires detailed understanding of the underlying biochemical pathways and their regulation [11].
Pathway flux optimization can be achieved through the overexpression of key enzymes in the glucose biosynthetic pathway [11]. This approach increases the metabolic capacity for converting labeled precursors into the target compound while maintaining high isotopic fidelity [11]. The coordinated expression of multiple pathway enzymes ensures efficient substrate conversion [11].
The implementation of metabolic switches allows for the temporal control of labeling reactions [14]. These systems can be designed to activate specific labeling pathways during particular growth phases, maximizing the efficiency of isotope incorporation [14]. The use of inducible promoter systems provides precise control over the timing and extent of labeling reactions [14].
Metabolic compartmentalization strategies involve the spatial separation of labeling reactions within cellular organelles [11]. This approach can enhance the efficiency of isotope incorporation by concentrating substrates and enzymes in specific cellular locations [11]. The use of organelle-specific targeting sequences enables the precise localization of biosynthetic machinery [11].
The transition from laboratory-scale synthesis to industrial production of D-Glucose-13C-2 presents numerous technical and economic challenges that must be addressed to ensure consistent product quality and commercial viability [39] [42].
Industrial-scale production of D-Glucose-13C-2 faces significant technical challenges related to maintaining isotopic purity and stereochemical integrity during large-volume synthesis [39]. The cost of isotopically enriched starting materials represents a major economic consideration, as carbon-13 labeled precursors are substantially more expensive than their natural abundance counterparts [14]. This economic constraint necessitates the development of highly efficient synthetic routes with minimal waste generation [14].
Process scalability issues arise from the need to maintain precise reaction conditions across large reaction volumes [42]. Temperature control, mixing efficiency, and reaction time optimization become critical factors that can significantly impact product quality and yield [42]. The implementation of continuous flow chemistry techniques has emerged as a promising solution for addressing these scalability challenges [42].
Flow chemistry systems offer enhanced safety, improved scalability, and better process control compared to traditional batch synthesis methods [42]. These systems enable precise control of reaction parameters and can achieve higher yields and purer products through optimized mixing and heat transfer [42]. The integration of flow chemistry into isotope labeling processes represents a significant advancement in production methodology [42].
Supply chain reliability constitutes another major challenge in industrial production [39]. The limited number of suppliers for carbon-13 labeled starting materials creates potential bottlenecks in production scheduling [39]. Establishing redundant supply sources and maintaining strategic inventory levels are essential for ensuring consistent production capacity [39].
Comprehensive quality control measures are essential for ensuring the consistent production of high-purity D-Glucose-13C-2 for research and analytical applications [44] [49]. The analytical characterization of isotopically labeled compounds requires specialized techniques capable of detecting and quantifying both chemical purity and isotopic enrichment [44].
High-performance liquid chromatography coupled with isotope ratio mass spectrometry provides a powerful analytical platform for simultaneous determination of chemical composition and isotopic ratios [45] [47]. This technique enables the precise measurement of carbon-13 enrichment levels while also detecting potential chemical impurities [45]. The method has been successfully applied to various glucose derivatives and provides reliable quantitative data for quality control purposes [47].
| Analytical Parameter | Specification | Method | Reference Standard |
|---|---|---|---|
| Isotopic Purity | ≥99 atom % 13C | Mass Spectrometry | International Standards |
| Chemical Purity | ≥99% | High-Performance Liquid Chromatography | Pharmacopeial Standards |
| Optical Activity | +52.0° ± 2° | Polarimetry | D-Glucose Reference |
| Melting Point | 150-152°C | Thermal Analysis | Literature Values |
| Water Content | ≤0.5% | Karl Fischer Titration | Pharmacopeial Methods |
Nuclear magnetic resonance spectroscopy serves as the primary method for confirming the position-specific labeling and structural integrity of the compound [50] [52]. The technique provides detailed information about the carbon framework and can detect structural anomalies that might arise during synthesis [52]. Two-dimensional nuclear magnetic resonance experiments enable complete structural characterization and confirmation of the C-2 labeling position [52].
Mass spectrometric analysis using various ionization techniques provides complementary information about molecular weight and fragmentation patterns [49]. The characteristic mass shift associated with carbon-13 incorporation can be readily detected and quantified using high-resolution mass spectrometry [49]. This approach also enables the detection of isotopic scrambling or unexpected labeling patterns [49].
Industrial production of D-Glucose-13C-2 must comply with various regulatory requirements depending on the intended application [39]. Good Manufacturing Practice standards apply to compounds intended for pharmaceutical research or diagnostic applications [39]. These standards require comprehensive documentation of all production processes, quality control procedures, and analytical results [39].
Certificate of Analysis documentation must accompany each production batch and include detailed analytical data confirming the identity, purity, and isotopic enrichment of the product [39]. This documentation serves as a critical quality assurance tool and enables traceability throughout the supply chain [39]. The certificates must be prepared according to internationally recognized standards and include all relevant analytical parameters [39].
Batch record documentation provides a complete history of each production run, including raw material specifications, process parameters, and quality control results [39]. These records are essential for investigating any quality issues and for demonstrating compliance with regulatory requirements [39]. The documentation must be maintained for extended periods to support regulatory audits and customer inquiries [39].
Storage and stability requirements must be carefully established and validated for each production batch [17]. The isotopic stability of labeled compounds under various storage conditions requires systematic evaluation to establish appropriate shelf-life specifications [17]. Environmental factors such as temperature, humidity, and light exposure can potentially affect both chemical and isotopic integrity [17].